

Comprehensive Spectroscopic Characterization of (2-Isopropyl-furan-3-yl)-methanol

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Compound of Interest

Compound Name: (2-Isopropyl-furan-3-yl)-methanol

Cat. No.: B8384901

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Executive Summary

(2-Isopropyl-furan-3-yl)-methanol is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex spiroacetal natural products and pharmaceutical agents, including EP4 receptor antagonists. Accurate structural validation of this compound is critical for downstream synthetic success. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering researchers a robust, self-validating framework for analytical verification.

Structural & Mechanistic Context

The molecule consists of a furan core substituted with an electron-donating isopropyl group at the C-2 position and a hydroxymethyl group at the C-3 position. Understanding the intrinsic electronic and steric environment is essential for interpreting its spectroscopic data:

- **Electronic Effects:** The isopropyl group exerts a positive inductive effect (+I), which increases the electron density on the furan ring. This subtly shifts the resonance of the adjacent C-3 and C-4 positions upfield compared to an unsubstituted furan.

- **Steric Effects:** The bulky isopropyl group restricts the free rotation of the adjacent hydroxymethyl group. While this averages out at room temperature, it dictates the spatial arrangement during ionization in mass spectrometry.
- **Chemical Stability:** Furans with alkyl and hydroxymethyl substituents are highly susceptible to acid-catalyzed polymerization and autoxidation. Consequently, spectroscopic analysis requires highly pure, freshly distilled samples, and solvents must be neutralized prior to use.

Spectroscopic Data Analysis & Causality

NMR Spectroscopy (^1H and ^{13}C)

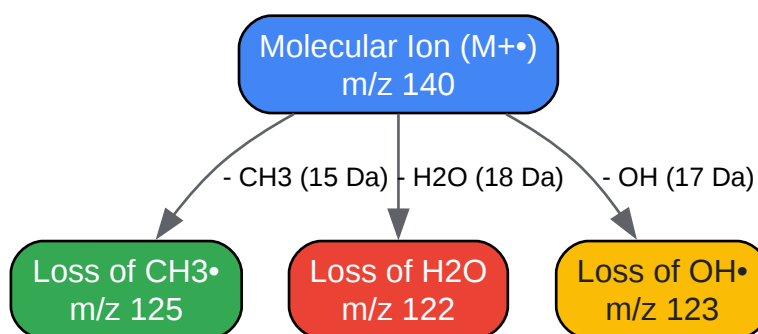
In the ^1H NMR spectrum (CDCl_3), the furan ring protons (H-4 and H-5) are diagnostic. H-5 typically appears downfield (~ 7.25 ppm) due to the electronegativity of the adjacent ring oxygen atom. H-4 appears more upfield (~ 6.35 ppm) because it is shielded by the resonance structures of the furan ring. The isopropyl methine proton is a distinct heptet (~ 3.10 ppm) resulting from scalar coupling with the six equivalent methyl protons. The hydroxymethyl protons appear as a singlet (~ 4.50 ppm), as the lack of adjacent protons on the furan ring prevents scalar coupling.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the broad O-H stretching frequency around 3300 cm^{-1} , characteristic of the primary alcohol. The furan ring exhibits sharp, distinct C=C stretching bands between 1500 and 1600 cm^{-1} . The aliphatic C-H stretches from the isopropyl group are clearly visible just below 3000 cm^{-1} .

Mass Spectrometry (EI-MS)

Under Electron Ionization (EI, 70 eV), the molecular ion ($\text{M}^{+\bullet}$) at m/z 140 is typically visible. The primary fragmentation pathway is driven by the thermodynamic stability of the resulting ions. The loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da) from the isopropyl group generates a highly stable, completely conjugated oxonium-type cation at m/z 125. Alternatively, the loss of water (H_2O , 18 Da) from the hydroxymethyl group yields a reactive intermediate at m/z 122.



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EI-MS fragmentation pathways of **(2-Isopropyl-furan-3-yl)-methanol**.

Experimental Workflows & Protocols

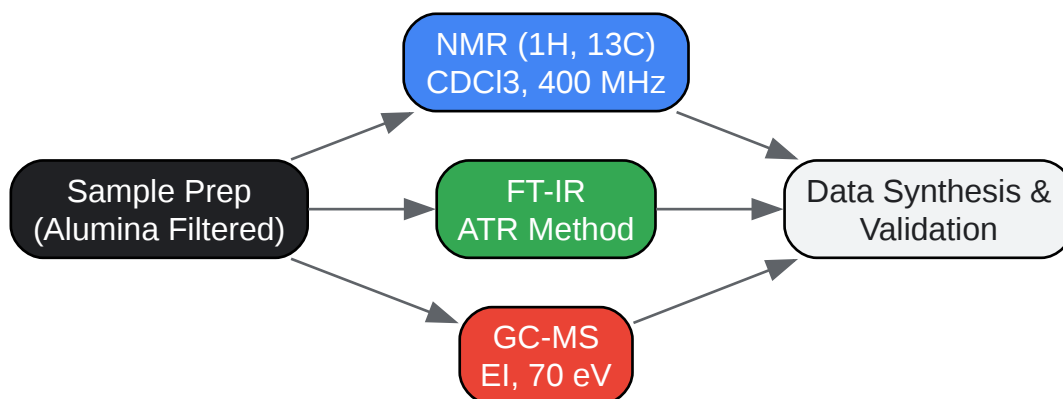
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: High-Resolution NMR Acquisition

- Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃.
 - Field-Proven Insight: Pass the CDCl₃ through a small plug of basic alumina prior to use. This removes trace DCl, which can rapidly catalyze furan ring-opening or polymerization, ruining the sample.
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the probe temperature is stabilized at 298 K.
- Acquisition (¹H): Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 scans.
- Acquisition (¹³C): Set the spectral width to 250 ppm, relaxation delay to 2.0 seconds, and acquire 512-1024 scans with proton decoupling (WALTZ-16).
- Self-Validation: Verify the spectrum by referencing the residual CHCl₃ peak at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C). If the furan H-5 peak overlaps with the solvent peak, evaporate the sample and switch to Benzene-d₆.

Protocol 2: GC-MS Analysis (EI Mode)

- Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade ethyl acetate.
- Injection: Inject 1 μ L using a split ratio of 1:50. Set the injector temperature to 250 $^{\circ}$ C.
- Chromatography: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m \times 0.25 mm \times 0.25 μ m). Carrier gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature 60 $^{\circ}$ C (hold 2 min), ramp at 10 $^{\circ}$ C/min to 280 $^{\circ}$ C (hold 5 min).
- MS Detection: Ion source at 230 $^{\circ}$ C, quadrupole at 150 $^{\circ}$ C. Scan range: m/z 40-300.



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Standardized spectroscopic analysis workflow for furan derivatives.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data for **(2-Isopropyl-furan-3-yl)-methanol**, serving as a reference for structural validation.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Position	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J in Hz)	Integration	Assignment
5	7.25	d	1.8	1H	Furan ring CH
4	6.35	d	1.8	1H	Furan ring CH
1'	4.50	s	-	2H	-CH ₂ -OH
1''	3.10	hept	6.8	1H	-CH(CH ₃) ₂
2''	1.20	d	6.8	6H	-CH(CH ₃) ₂

| OH | 1.80 | br s | - | 1H | Hydroxyl proton |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position	Chemical Shift (ppm)	Assignment
2	158.0	Furan ring quaternary C
5	140.5	Furan ring CH
3	118.2	Furan ring quaternary C
4	110.1	Furan ring CH
1'	56.4	-CH ₂ -OH
1''	26.5	-CH(CH ₃) ₂

| 2'' | 21.2 | -CH(CH₃)₂ |

Table 3: IR Spectroscopy Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Broad, Strong	O-H stretching
2965, 2870	Medium	C-H stretching (aliphatic)
1590, 1505	Medium	C=C stretching (furan ring)

| 1010 | Strong | C-O stretching (primary alcohol) |

Table 4: Mass Spectrometry Data (EI, 70 eV)

m/z	Relative Abundance (%)	Assignment
140	35	Molecular Ion [M] ⁺ •
125	100	[M - CH ₃] ⁺ (Base Peak)
122	45	[M - H ₂ O] ⁺ •

| 107 | 20 | [M - H₂O - CH₃]⁺ |

References

- National Center for Biotechnology Information (PubChem). "2-(1-Methylethyl)furan" (CID 12200728). URL:[[Link](#)]
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